molecular formula C15H11Cl2NO3 B14045398 Methyl 9,9-dichloro-8,8A,9,9A-tetrahydrobenzo[3,4]cyclopropa[5,6]cyclohepta[1,2-D]isoxazole-7-carboxylate

Methyl 9,9-dichloro-8,8A,9,9A-tetrahydrobenzo[3,4]cyclopropa[5,6]cyclohepta[1,2-D]isoxazole-7-carboxylate

Cat. No.: B14045398
M. Wt: 324.2 g/mol
InChI Key: TUYCQBGXKSTAIB-UHFFFAOYSA-N
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Description

Methyl 9,9-dichloro-8,8A,9,9A-tetrahydrobenzo[3,4]cyclopropa[5,6]cyclohepta[1,2-D]isoxazole-7-carboxylate is a complex organic compound with a unique structure that includes multiple rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 9,9-dichloro-8,8A,9,9A-tetrahydrobenzo[3,4]cyclopropa[5,6]cyclohepta[1,2-D]isoxazole-7-carboxylate involves multiple steps, including the formation of the cyclopropa and cyclohepta rings, as well as the introduction of the dichloro and isoxazole groups. The specific reaction conditions, such as temperature, pressure, and solvents, are critical to achieving high yields and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 9,9-dichloro-8,8A,9,9A-tetrahydrobenzo[3,4]cyclopropa[5,6]cyclohepta[1,2-D]isoxazole-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to new derivatives.

    Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 9,9-dichloro-8,8A,9,9A-tetrahydrobenzo[3,4]cyclopropa[5,6]cyclohepta[1,2-D]isoxazole-7-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 9,9-dichloro-8,8A,9,9A-tetrahydrobenzo[3,4]cyclopropa[5,6]cyclohepta[1,2-D]isoxazole-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 9,9-dichloro-8,8A,9,9A-tetrahydrobenzo[3,4]cyclopropa[5,6]cyclohepta[1,2-D]isoxazole-7-carboxylic acid
  • 9,9-dichloro-8,8A,9,9A-tetrahydrobenzo[3,4]cyclopropa[5,6]cyclohepta[1,2-D]isoxazole-7-carboxylate

Uniqueness

Methyl 9,9-dichloro-8,8A,9,9A-tetrahydrobenzo[3,4]cyclopropa[5,6]cyclohepta[1,2-D]isoxazole-7-carboxylate is unique due to its specific combination of functional groups and ring structures. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and development.

Properties

Molecular Formula

C15H11Cl2NO3

Molecular Weight

324.2 g/mol

IUPAC Name

methyl 3,3-dichloro-9-oxa-8-azatetracyclo[9.4.0.02,4.06,10]pentadeca-1(15),6(10),7,11,13-pentaene-7-carboxylate

InChI

InChI=1S/C15H11Cl2NO3/c1-20-14(19)12-9-6-10-11(15(10,16)17)7-4-2-3-5-8(7)13(9)21-18-12/h2-5,10-11H,6H2,1H3

InChI Key

TUYCQBGXKSTAIB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NOC2=C1CC3C(C3(Cl)Cl)C4=CC=CC=C42

Origin of Product

United States

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